molecular formula C7H10N2O2 B13747753 7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Katalognummer: B13747753
Molekulargewicht: 154.17 g/mol
InChI-Schlüssel: CNWNKXCLRLNSGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a heterocyclic compound that belongs to the class of pyrrole-imidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied in medicinal and organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can be achieved through a post-Ugi cascade reaction. This method involves the use of a four-component reaction (U-4CR) followed by a cascade reaction to form the desired heterocyclic structure. The reaction is typically carried out under mild conditions using microwave irradiation, which provides good yields and a simple operating procedure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of transition metals such as Rh, Pd, Ni, Au, and Cu as catalysts can enhance the efficiency of the reaction. These metals facilitate C2–H functionalizations of indole or pyrrole, leading to the formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of a ketone or aldehyde, while reduction may result in the formation of an alcohol .

Wissenschaftliche Forschungsanwendungen

7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist to certain receptors or inhibit specific enzymes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is unique due to its specific structure and the resulting biological activities. Its synthesis via the post-Ugi cascade reaction also sets it apart from other similar compounds .

Eigenschaften

Molekularformel

C7H10N2O2

Molekulargewicht

154.17 g/mol

IUPAC-Name

7a-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C7H10N2O2/c1-7-3-2-4-9(7)6(11)8-5(7)10/h2-4H2,1H3,(H,8,10,11)

InChI-Schlüssel

CNWNKXCLRLNSGE-UHFFFAOYSA-N

Kanonische SMILES

CC12CCCN1C(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.